Methyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a molecular formula of C21H22N2O7 . This compound is notable for its intricate structure, which includes a quinoline core, a nitro-substituted benzodioxole ring, and a carboxylate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
Methyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Scientific Research Applications
Methyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group and the quinoline core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Methyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:
- 4-Benzyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolinecarbonitrile
- 4-(3-(Benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolinecarbonitrile
- 4-(1,3-Benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolinecarbonitrile These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C21H22N2O7 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
methyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O7/c1-10-17(20(25)28-4)18(19-12(22-10)7-21(2,3)8-14(19)24)11-5-15-16(30-9-29-15)6-13(11)23(26)27/h5-6,18,22H,7-9H2,1-4H3 |
InChI Key |
VKIIWNUKHQPRCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(=O)OC |
Origin of Product |
United States |
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